molecular formula C18H14F3NO2S2 B2962459 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide CAS No. 2097921-60-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2962459
CAS No.: 2097921-60-1
M. Wt: 397.43
InChI Key: HLRDNASGWGTQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2S2 and its molecular weight is 397.43. The purity is usually 95%.
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Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Bithiophene moiety : Provides π–π stacking interactions with biological targets.
  • Hydroxyethyl group : Facilitates hydrogen bonding.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The molecular formula is C18H16FNO2SC_{18}H_{16}FNO_2S with a molecular weight of approximately 335.45 g/mol. Its CAS number is 2097900-61-1.

The biological activity of this compound primarily involves interactions with specific molecular targets. The bithiophene structure allows for significant interactions with various proteins through:

  • Hydrogen bonding : Facilitated by the hydroxyethyl and carboxamide groups.
  • π–π stacking : Enhancing binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer properties : Demonstrated effectiveness in inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial activity : Preliminary studies suggest potential antibacterial effects against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialAntibacterial effects against specific pathogens
Protein InteractionBinding affinity to target proteins via stacking

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : A study assessed the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
  • Protein Targeting : Computational docking studies revealed that the compound binds effectively to specific protein targets implicated in cancer progression, such as kinases involved in signaling pathways. This binding was supported by experimental validation using enzyme assays.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-5-2-1-4-11(12)17(24)22-10-13(23)14-7-8-16(26-14)15-6-3-9-25-15/h1-9,13,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRDNASGWGTQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.